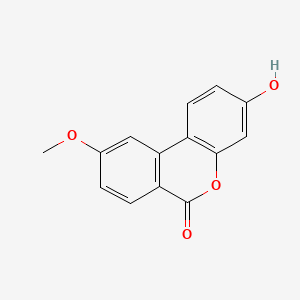
9-O-Methyl-isourolithin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-Methyl-isourolithin A is a derivative of urolithin, a class of compounds produced by the gut microbiota from ellagitannins and ellagic acid found in various fruits and nuts. These compounds have garnered significant interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Methyl-isourolithin A typically involves the methylation of isourolithin A. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 9-O-Methyl-isourolithin A can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the study of urolithin metabolites.
Biology: Investigated for its role in modulating gut microbiota and its potential prebiotic effects.
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 9-O-Methyl-isourolithin A involves several pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-cancer: It induces apoptosis in cancer cells and inhibits cell proliferation.
Mitochondrial Function: It enhances mitochondrial biogenesis and function, which is crucial for muscle health and performance.
Comparison with Similar Compounds
Urolithin A: Known for its anti-inflammatory and antioxidant properties.
Urolithin B: Exhibits similar biological activities but with different potency and efficacy.
Isourolithin A: The precursor to 9-O-Methyl-isourolithin A, sharing many of its beneficial properties.
Uniqueness: this compound stands out due to its enhanced bioavailability and stability compared to its non-methylated counterparts. This makes it a more potent candidate for therapeutic applications .
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-hydroxy-9-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-11-12(7-9)10-4-2-8(15)6-13(10)18-14(11)16/h2-7,15H,1H3 |
InChI Key |
NLTJGFZKNBGIFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















